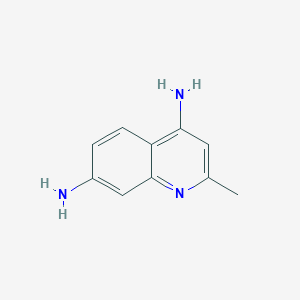
(3S)-3-(bromomethyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(bromomethyl)cyclopentan-1-one is an organic compound with the molecular formula C6H9BrO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(bromomethyl)cyclopentan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of (3S)-3-methylcyclopentan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-(bromomethyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to (3S)-3-methylcyclopentan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to this compound oxide using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane.
Major Products Formed
Substitution: (3S)-3-(hydroxymethyl)cyclopentan-1-one, (3S)-3-(aminomethyl)cyclopentan-1-one.
Reduction: (3S)-3-methylcyclopentan-1-ol.
Oxidation: this compound oxide.
Applications De Recherche Scientifique
(3S)-3-(bromomethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of (3S)-3-(bromomethyl)cyclopentan-1-one depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol, typically involving the transfer of hydride ions from the reducing agent to the carbonyl carbon.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(bromomethyl)cyclohexan-1-one: Similar structure but with a six-membered ring instead of a five-membered ring.
(S)-3-ethylcyclopentan-1-one: Similar structure but with an ethyl group instead of a bromomethyl group.
Uniqueness
(3S)-3-(bromomethyl)cyclopentan-1-one is unique due to its specific chiral configuration and the presence of a bromomethyl group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and as a versatile intermediate in organic chemistry.
Propriétés
Formule moléculaire |
C6H9BrO |
|---|---|
Poids moléculaire |
177.04 g/mol |
Nom IUPAC |
(3S)-3-(bromomethyl)cyclopentan-1-one |
InChI |
InChI=1S/C6H9BrO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2/t5-/m0/s1 |
Clé InChI |
LJSZKWGYJBUAKF-YFKPBYRVSA-N |
SMILES isomérique |
C1CC(=O)C[C@H]1CBr |
SMILES canonique |
C1CC(=O)CC1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)

![2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine](/img/structure/B11914931.png)




![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)
![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)





